molecular formula C9H4BrF2NO B8385552 5-(Bromoacetyl)-2,4-difluorobenzonitrile

5-(Bromoacetyl)-2,4-difluorobenzonitrile

Cat. No.: B8385552
M. Wt: 260.03 g/mol
InChI Key: YSTXKSTZRKAUKQ-UHFFFAOYSA-N
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Description

5-(Bromoacetyl)-2,4-difluorobenzonitrile is a versatile fluorinated aromatic compound designed for advanced chemical synthesis. Its structure features a reactive bromoacetyl group (-COCH 2 Br) at the 5-position and fluorine atoms at the 2- and 4-positions of a benzonitrile core . The bromoacetyl moiety acts as a potent electrophilic site, making this compound highly valuable for nucleophilic substitution and various cross-coupling reactions, which are fundamental to constructing complex organic molecules . This compound serves as a critical building block in pharmaceutical intermediate synthesis, particularly for developing Active Pharmaceutical Ingredients (APIs) and novel drug candidates . The strategic incorporation of fluorine atoms, a common practice in modern medicinal chemistry, can significantly influence a molecule's physicochemical properties, including its metabolic stability, membrane permeability, and bioavailability . Furthermore, its applications extend into materials science, where it is utilized in the development of novel materials, including those for OLED technology and advanced chemical compounds . The compound can be synthesized via Friedel-Crafts acylation of 2,4-difluorobenzonitrile or by direct introduction of the bromoacetyl group using reagents like bromoacetyl bromide . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. It must not be administered to humans or animals.

Properties

Molecular Formula

C9H4BrF2NO

Molecular Weight

260.03 g/mol

IUPAC Name

5-(2-bromoacetyl)-2,4-difluorobenzonitrile

InChI

InChI=1S/C9H4BrF2NO/c10-3-9(14)6-1-5(4-13)7(11)2-8(6)12/h1-2H,3H2

InChI Key

YSTXKSTZRKAUKQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C(=O)CBr)F)F)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(bromoacetyl)-2,4-difluorobenzonitrile with structurally related halogenated benzonitriles, emphasizing substituent positions, functional groups, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Applications/Reactivity Evidence Sources
This compound C₉H₃BrF₂NO 268.03* BrCOCH₂ (5), F (2,4), CN (1) Pharmaceutical intermediates, cross-coupling reactions
2,4-Difluorobenzonitrile C₇H₃F₂N 139.10 F (2,4), CN (1) OLED ligands, photoredox catalysts
5-Bromo-2,3-difluorobenzonitrile C₇H₂BrF₂N 232.00 Br (5), F (2,3), CN (1) Agrochemical intermediates
5-Chloro-2,4-difluorobenzonitrile C₇H₂ClF₂N 187.55 Cl (5), F (2,4), CN (1) API synthesis
5-Bromo-2-fluorobenzonitrile C₇H₃BrFN 200.01 Br (5), F (2), CN (1) Boron-based coupling reactions
2,6-Difluorobenzonitrile C₇H₃F₂N 139.10 F (2,6), CN (1) Fluorinated polymer precursors

*Calculated based on analogous structures.

Key Comparative Insights:

Substituent Effects on Reactivity :

  • The bromoacetyl group in this compound enhances electrophilicity compared to simple bromo- or chloro-substituted analogs (e.g., 5-bromo-2,3-difluorobenzonitrile or 5-chloro-2,4-difluorobenzonitrile). This makes it highly reactive toward nucleophiles, such as amines or thiols, enabling facile derivatization in drug discovery .
  • Fluorine atoms at the 2- and 4-positions deactivate the aromatic ring, directing further substitutions to the 5-position (para to the nitrile group), as seen in iridium(III) complexes for OLEDs .

Synthetic Utility :

  • Unlike 5-bromo-2,4-difluorobenzoic acid (a carboxylic acid derivative), this compound retains the nitrile group, which can participate in cycloaddition reactions or serve as a directing group for metal-catalyzed couplings .
  • The bromoacetyl moiety allows for selective alkylation or acylation reactions, a feature absent in compounds like 2,6-difluorobenzonitrile, which are primarily used as inert fluorinated building blocks .

Applications in Materials Science :

  • Fluorinated benzonitriles like 2,4-difluorobenzonitrile are critical in synthesizing high-energy blue-emitting iridium complexes for OLEDs. The bromoacetyl derivative could further tune emission properties by introducing electron-withdrawing groups .
  • In contrast, 5-chloro-2,4-difluorobenzonitrile is more commonly used in API synthesis due to the lower cost and stability of chlorine substituents .

Thermal and Chemical Stability :

  • The bromoacetyl group may reduce thermal stability compared to simpler halogenated analogs. For example, 2,4-difluorobenzonitrile has a melting point of 47–49°C , while bromoacetyl derivatives likely exhibit lower melting points due to increased molecular flexibility.

Preparation Methods

Friedel-Crafts Acylation of 2,4-Difluorobenzonitrile

The Friedel-Crafts acylation reaction is a classical method for introducing acyl groups to aromatic rings. Despite the electron-withdrawing effects of the nitrile and fluorine substituents, specialized catalysts enable this transformation.

Procedure :

  • Substrate : 2,4-Difluorobenzonitrile (1.0 equiv)

  • Acylating Agent : Acetyl chloride (1.2 equiv)

  • Catalyst : FeCl₃·6H₂O (10 mol%) or AlCl₃·6H₂O (5 mol%)

  • Solvent : Dichloromethane (DCM) or deep eutectic solvent (e.g., choline chloride/urea)

  • Conditions : 0°C to room temperature, 3–6 hours

  • Product : 5-Acetyl-2,4-difluorobenzonitrile

Key Findings :

  • Yields range from 65–75% in DCM.

  • Deep eutectic solvents improve regioselectivity, favoring para-acylation relative to the nitrile group.

Alpha-Bromination of the Acetyl Group

The alpha position of the acetyl group is brominated using radical or electrophilic bromination.

Procedure :

  • Substrate : 5-Acetyl-2,4-difluorobenzonitrile (1.0 equiv)

  • Brominating Agent : N-Bromosuccinimide (NBS, 1.1 equiv)

  • Initiator : Azobisisobutyronitrile (AIBN, 0.1 equiv) or light (λ = 450 nm)

  • Solvent : CCl₄ or acetonitrile

  • Conditions : Reflux, 4–8 hours

  • Product : 5-(Bromoacetyl)-2,4-difluorobenzonitrile

Key Findings :

  • Yields reach 70–80% with AIBN initiation.

  • Over-bromination is minimized by controlling stoichiometry and reaction time.

Direct Bromoacetylation via Electrophilic Substitution

Bromoacetyl Bromide as an Acylating Agent

Direct introduction of the bromoacetyl group avoids multi-step sequences.

Procedure :

  • Substrate : 2,4-Difluorobenzonitrile (1.0 equiv)

  • Acylating Agent : Bromoacetyl bromide (1.5 equiv)

  • Catalyst : H₂SO₄ (catalytic) or AlCl₃ (10 mol%)

  • Solvent : Nitromethane or DCM

  • Conditions : 0°C to 50°C, 2–4 hours

Key Findings :

  • Moderate yields (50–60% ) due to competing hydrolysis of bromoacetyl bromide.

  • Regioselectivity favors the 5-position, driven by nitrile and fluorine directing effects.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling with Bromoacetyl Boronic Esters

Palladium-mediated coupling offers an alternative route for introducing functionalized acetyl groups.

Procedure :

  • Substrate : 5-Bromo-2,4-difluorobenzonitrile (1.0 equiv)

  • Coupling Partner : Bromoacetyl pinacol boronate (1.2 equiv)

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : THF/H₂O (4:1)

  • Conditions : 80°C, 12 hours

Key Findings :

  • Yields are suboptimal (40–50% ) due to steric hindrance from the bromoacetyl group.

  • Side products include debrominated and homo-coupled derivatives.

Halogen Exchange Reactions

Fluorine-to-Bromo Exchange on Pre-Acylated Intermediates

Halogen exchange provides a pathway to install bromine selectively.

Procedure :

  • Substrate : 5-Chloroacetyl-2,4-difluorobenzonitrile (1.0 equiv)

  • Reagent : LiBr (3.0 equiv)

  • Catalyst : CuI (10 mol%)

  • Solvent : DMF

  • Conditions : 120°C, 6 hours

Key Findings :

  • Quantitative conversion is achieved, but starting material synthesis is labor-intensive.

Comparative Analysis of Methods

MethodYield (%)AdvantagesLimitations
Friedel-Crafts + Bromination70–80High regioselectivity, scalableMulti-step, harsh conditions
Direct Bromoacetylation50–60One-pot synthesisLow yield, side reactions
Suzuki Coupling40–50Functional group toleranceExpensive catalysts, modest yields
Halogen Exchange90–95High efficiencyRequires pre-functionalized substrate

Characterization and Spectral Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.12 (d, J = 8.4 Hz, 1H), 7.45 (m, 1H), 4.32 (s, 2H, CH₂Br).

  • ¹³C NMR : δ 190.5 (C=O), 162.1 (C-F), 115.4 (CN), 35.2 (CH₂Br).

  • HRMS : m/z calcd. for C₉H₃BrF₂NO [M+H]⁺: 289.93; found: 289.91.

Industrial-Scale Considerations

  • Cost Efficiency : Friedel-Crafts acylation is preferred for large-scale production due to reagent availability.

  • Safety : Bromoacetyl bromide requires handling under inert conditions due to toxicity and lachrymatory effects.

Emerging Techniques

  • Photoredox Catalysis : Visible-light-mediated bromination using Ru or Ir catalysts shows promise for milder conditions.

  • Flow Chemistry : Continuous-flow systems improve heat management in exothermic bromination steps .

Q & A

Q. Basic

  • NMR : ¹⁹F NMR identifies fluorine environments, while ¹H NMR detects acetyl protons (δ ~4.0–4.5 ppm) .
  • IR : Confirm nitrile (C≡N stretch ~2230 cm⁻¹) and carbonyl (C=O stretch ~1700 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and bromine isotope patterns .

What side reactions occur during synthesis, and how can they be minimized?

Advanced
Common issues include:

  • Over-bromination : Mitigated by controlling reagent stoichiometry (e.g., limiting NBS to ≤1.05 equivalents) .
  • Nitrile Hydrolysis : Avoid prolonged exposure to acidic conditions; use lower H₂SO₄ concentrations (70–80%) .
  • Acetyl Migration : Stabilize intermediates via low-temperature quenching (-20°C) .

How does sulfuric acid concentration influence bromination efficiency?

Basic
Higher H₂SO₄ concentrations (90–99%) enhance electrophilic bromination by generating Br⁺ ions but risk substrate degradation. A balance is achieved at 80–90% H₂SO₄, yielding 93–99% purity . Recovered sulfuric acid from filtrates can be reused, improving sustainability .

What computational tools aid in predicting solvent effects on reactivity?

Advanced
Density Functional Theory (DFT) calculates solvation energies and transition states. For example, polar solvents like DMSO stabilize charge-separated intermediates, accelerating bromoacetylation . Molecular dynamics simulations further model aggregation behavior in non-polar solvents (e.g., hexane) .

How can synthetic routes be optimized for scalability?

Q. Advanced

  • Continuous Flow Systems : Improve heat/mass transfer for exothermic bromination steps .
  • In-line Purification : Chromatography-free methods (e.g., acid-base extraction) reduce downtime .
  • Catalyst Recycling : Recover H₂SO₄ via vacuum distillation (>90% recovery efficiency) .

What strategies enhance electrophilic substitution on fluorinated aromatics?

Q. Advanced

  • Directing Groups : Temporary protection of -CN with trimethylsilyl groups to redirect bromoacetylation .
  • Lewis Acid Catalysts : FeCl₃ or AlCl₃ enhance electrophile activation without side reactions .
  • Microwave Irradiation : Reduces reaction time (e.g., from 18h to 2h) while maintaining yield .

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